



# Application Notes and Protocols for AB8939 in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

AB8939 is a novel, synthetic small-molecule microtubule destabilizer with potent anti-cancer activity, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML).[1] [2][3] Its mechanism of action involves binding to tubulin, leading to the rapid destabilization of microtubules. This disruption of microtubule dynamics results in a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[3] A significant advantage of AB8939 is its ability to circumvent common multidrug resistance mechanisms, including those mediated by P-glycoprotein (Pgp) and myeloperoxidase (MPO), which often limit the efficacy of traditional tubulin inhibitors like taxanes and vinca alkaloids.[1][2]

Patient-Derived Xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly recognized as a superior preclinical platform for evaluating novel cancer therapeutics. These models preserve the histological and genetic characteristics of the original tumor, providing a more clinically relevant setting to assess drug efficacy. Preclinical studies have demonstrated the therapeutic potential of **AB8939** in AML PDX models, including those resistant to standard-of-care agents like cytarabine (Ara-C) and azacitidine.[1][4] In these models, **AB8939** has been shown to significantly reduce tumor burden and improve survival.[5]

These application notes provide a comprehensive overview and detailed protocols for utilizing **AB8939** in AML PDX models, from model establishment to therapeutic evaluation and endpoint



analysis.

## **Signaling Pathway and Mechanism of Action**

**AB8939** exerts its cytotoxic effects by targeting the fundamental cellular process of microtubule dynamics, which is crucial for cell division.



Click to download full resolution via product page

Mechanism of action of AB8939 targeting microtubule dynamics.

# **Quantitative Data Summary**

The following tables summarize the reported in vivo efficacy of **AB8939** in AML PDX models from preclinical studies.

Table 1: Efficacy of Single-Agent AB8939 in an Ara-C Resistant AML PDX Model



| Treatment<br>Group | Dosage and<br>Schedule                 | Median<br>Survival<br>(Days) | %<br>Improvement<br>vs. Control | Reference |
|--------------------|----------------------------------------|------------------------------|---------------------------------|-----------|
| Control            | Vehicle                                | ~24.5                        | -                               | [5]       |
| Ara-C              | Not Specified                          | ~24.5                        | 0%                              | [5]       |
| AB8939             | 6 mg/kg, 6 days<br>on/1 day off        | 59                           | 100%                            | [5]       |
| AB8939             | 12 mg/kg,<br>schedule not<br>specified | 42                           | 60%                             | [5]       |

Table 2: Anti-Leukemic Activity of AB8939 in an AMKL26 PDX Model

| Treatment Group | Dosage and<br>Schedule                                                           | Outcome                                | Reference |
|-----------------|----------------------------------------------------------------------------------|----------------------------------------|-----------|
| Vehicle Control | Vehicle                                                                          | Rapid disease progression              | [2][3]    |
| AB8939          | 2 mg/kg, 3 days on/4<br>days off for 2 weeks,<br>then 5 mg/kg for 1<br>week (IV) | Near eradication of bone marrow blasts | [2]       |

## **Experimental Protocols**

# Protocol 1: Establishment of AML Patient-Derived Xenograft Models

This protocol outlines the procedure for establishing AML PDX models from patient peripheral blood or bone marrow samples.

Materials:



- Patient-derived AML peripheral blood mononuclear cells (PBMCs) or bone marrow mononuclear cells (BMMCs)
- Immunodeficient mice (e.g., NOD/SCID/IL2Rynull or NSG mice), 6-8 weeks old
- Sterile Phosphate-Buffered Saline (PBS)
- Ficoll-Paque PLUS
- Red Blood Cell Lysis Buffer
- Sterile syringes and needles (27-30 gauge)
- Animal restraining device

#### Procedure:

- Preparation of Patient Cells:
  - Isolate mononuclear cells from patient peripheral blood or bone marrow aspirates using
     Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
  - If necessary, perform red blood cell lysis.
  - Wash the cell pellet twice with sterile PBS and resuspend in sterile PBS or appropriate cell culture medium at a concentration of 2-10 x 10<sup>6</sup> viable cells per 100-200 μL.
  - Assess cell viability using trypan blue exclusion.
- Implantation of AML Cells:
  - Anesthetize the immunodeficient mice.
  - Inject 2-10 x 10<sup>6</sup> viable patient-derived AML cells in a volume of 100-200 μL into the tail vein (intravenous injection) or directly into the femur (intrafemoral injection) of each mouse. Intravenous injection is common for disseminated leukemia models.
- · Monitoring of Engraftment:



- Beginning 4-6 weeks post-implantation, monitor for engraftment of human AML cells in the peripheral blood of the mice.
- Collect a small volume of peripheral blood (e.g., via submandibular or tail vein bleed) into tubes containing an anticoagulant (e.g., EDTA).
- Perform flow cytometry to detect the presence of human leukemic cells, typically identified as human CD45-positive (hCD45+) cells.
- A model is considered successfully engrafted when the percentage of hCD45+ cells in the peripheral blood reaches a predetermined level (e.g., >1%).
- Passaging of PDX Models:
  - Once a primary PDX mouse (P0) shows signs of disease (e.g., significant weight loss, hind limb paralysis, or high peripheral blast count), euthanize the animal.
  - Harvest bone marrow and/or spleen and prepare a single-cell suspension.
  - Isolate mononuclear cells as described in step 1.
  - Implant these cells into secondary recipient mice to expand the PDX line. It is recommended to use early-passage tumors for efficacy studies.

### Protocol 2: Administration of AB8939 to AML PDX Mice

This protocol details the preparation and administration of AB8939 for in vivo efficacy studies.

#### Materials:

- AB8939 compound
- Vehicle for solubilization (Note: The exact vehicle used in published studies is not specified.
   A common vehicle for intravenous administration of poorly soluble compounds is a mixture of DMSO, PEG300, and saline or 5% dextrose in water (D5W). The final concentration of DMSO should be kept low, typically <10%, to avoid toxicity).</p>
- Sterile syringes and needles (27-30 gauge)



Warming lamp or pad for tail vein dilation

#### Procedure:

- Preparation of AB8939 Solution:
  - Caution: Handle AB8939 in a fume hood and wear appropriate personal protective equipment.
  - Prepare the AB8939 solution fresh for each administration.
  - Based on the desired dosage (e.g., 6 mg/kg), calculate the required amount of AB8939.
  - Dissolve the AB8939 powder in a minimal amount of a suitable solvent like DMSO.
  - Slowly add the co-solvent (e.g., PEG300) and then the aqueous component (e.g., sterile saline or D5W) while vortexing to prevent precipitation.
  - The final injection volume should be approximately 100-200 μL per mouse.
- Administration of AB8939:
  - Once tumors are established and engraftment is confirmed, randomize the mice into treatment and control groups.
  - Warm the mouse's tail using a heating lamp or by immersing it in warm water to dilate the lateral tail veins.
  - Place the mouse in a restraining device.
  - Administer the prepared AB8939 solution or vehicle control via intravenous injection into one of the lateral tail veins.
  - Follow the desired treatment schedule (e.g., daily for a specified number of days).

## **Protocol 3: Assessment of Therapeutic Efficacy**

This protocol describes methods to evaluate the anti-tumor activity of **AB8939** in established AML PDX models.



#### Materials:

- Calipers
- Flow cytometer
- Fluorescently conjugated antibodies (e.g., anti-human CD45, anti-mouse CD45, anti-human CD33, anti-human CD34)
- Buffers for flow cytometry (e.g., FACS buffer, lysis buffer)

#### Procedure:

- Monitoring Tumor Burden and Animal Health:
  - Monitor the body weight of the mice 2-3 times per week as an indicator of treatmentrelated toxicity.
  - Regularly assess the percentage of human AML cells (hCD45+) in the peripheral blood via flow cytometry as described in Protocol 1, step 3.
- Endpoint Analysis:
  - At the end of the study (defined by a predetermined endpoint such as significant weight loss, ethical considerations, or a specific time point), euthanize the mice.
  - Collect peripheral blood, bone marrow, and spleen.
  - Prepare single-cell suspensions from the bone marrow and spleen.
  - Perform flow cytometry to quantify the percentage of human AML blasts in each tissue. A
    typical antibody panel would include a mouse CD45 antibody to exclude mouse cells, and
    human-specific antibodies like CD45, CD33, and CD34 to identify and characterize the
    human leukemic cell population.
  - Compare the tumor burden in **AB8939**-treated mice to the vehicle-treated control group.
- Survival Analysis:



- Monitor a separate cohort of mice for overall survival.
- Record the date of death or euthanasia for each mouse.
- Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test)
   to compare the survival of different treatment groups.

# **Experimental Workflow Visualization**

The following diagram illustrates the overall workflow for using **AB8939** in AML PDX models.





Click to download full resolution via product page

Experimental workflow for **AB8939** evaluation in AML PDX models.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AB8939 in oncology AB Science [ab-science.com]
- 2. ab-science.com [ab-science.com]
- 3. AB8939 AB Science [ab-science.com]
- 4. AB Science provides an update on the microtubule program [globenewswire.com]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for AB8939 in Patient-Derived Xenograft (PDX) Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605186#using-ab8939-in-patient-derivedxenograft-pdx-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com